2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-18-24-16-7-6-13(9-17(16)27-18)20(26)22-10-14-5-4-8-21-19(14)15-11-23-25(2)12-15/h4-9,11-12H,3,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFSKOXJDKVJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrazole ring can be introduced via a condensation reaction involving hydrazines and 1,3-diketones. The pyridine moiety is often incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The benzothiazole moiety is known for its significant biological activities, including:
1. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against pancreatic cancer cells, highlighting their potential as anticancer agents .
2. Antimicrobial Properties
Studies have demonstrated that benzothiazole derivatives possess antimicrobial activity. The incorporation of different functional groups can enhance their efficacy against a range of pathogens, making them candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Research has also indicated that certain benzothiazole derivatives exhibit anti-inflammatory properties. These compounds may inhibit inflammatory pathways and provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of recent literature reveals several key findings related to the applications of benzothiazole derivatives:
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that introduce various functional groups to enhance biological activity. Key synthetic strategies include:
1. Substitution Reactions
Strategic substitutions at specific positions on the benzothiazole ring can significantly alter the compound's biological profile .
2. Coupling Reactions
Coupling reactions with heterocyclic amines or other reactive intermediates are commonly employed to construct complex structures that exhibit enhanced pharmacological properties .
Mechanism of Action
The mechanism of action of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression.
Comparison with Similar Compounds
Cirtuvivint (CAS Not Provided)
Structure: 2-(4-methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide Molecular Formula: C₂₄H₂₅N₅O Key Features:
Comparison :
- Structural Differences: The target compound lacks the isoquinoline and piperazine groups, instead incorporating a benzothiazole core. This difference likely reduces its kinase selectivity compared to cirtuvivint, which targets cyclin-dependent kinases (CDKs) via the piperazine-isoquinoline scaffold.
- Therapeutic Context : Cirtuvivint is explicitly linked to psoriasis, while the target compound’s applications remain speculative without direct evidence .
1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 515150-39-7)
Molecular Formula : C₂₁H₂₀N₄OS
Molecular Weight : 376.475 g/mol
Key Features :
Comparison :
- Benzothiazole Substitution : The target compound’s 6-carboxamide vs. 2-methyl substitution may enhance solubility or alter binding interactions.
- Linker Group : The phenyl group in 515150-39-7 vs. the pyridine-methyl group in the target compound could influence aromatic stacking or hydrogen bonding in biological targets.
- Molecular Weight: The target compound is slightly heavier (~380–400 g/mol vs. 376.5 g/mol), suggesting minor differences in pharmacokinetics .
2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide (CAS 2034535-67-4)
Molecular Formula : C₂₀H₂₀N₄O₂S
Molecular Weight : 380.5 g/mol
Key Features :
Comparison :
- Pyridine Substitution: The 2-oxopyrrolidin group in 2034535-67-4 vs.
- Positional Isomerism : The pyridine substitution (position 5 vs. 2) may lead to divergent spatial orientations in binding pockets.
- Molecular Weight : Nearly identical (380.5 g/mol vs. ~380–400 g/mol), suggesting comparable bioavailability .
Research Implications
- Structural Optimization : The pyridine-pyrazole linker in the target compound may offer improved target engagement over phenyl or oxopyrrolidin analogs due to enhanced π-π interactions or solubility .
- Therapeutic Potential: While cirtuvivint’s piperazine-isoquinoline scaffold is optimized for CDK inhibition, the target compound’s benzothiazole core could align with kinase or protease inhibition pathways common in benzothiazole derivatives .
- Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo data are absent in the evidence, limiting direct efficacy comparisons .
Biological Activity
2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with various amines and other reagents. The structural formula indicates the presence of a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.
Table 1: Structural Features
| Component | Structure |
|---|---|
| Benzothiazole | Benzothiazole |
| Pyrazole | Pyrazole |
| Carboxamide | Carboxamide |
Antimicrobial Properties
Recent studies have shown that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of similar benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the minimal inhibitory concentration (MIC) for effective compounds was as low as 50 µg/mL, suggesting potent antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary findings indicate selective cytotoxicity against tumorigenic cell lines while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| WI-38 VA-13 | >200 |
| MDA-MB-231 | 28 |
| SK-Hep-1 | 32 |
These results suggest that the compound may serve as a lead structure for further development into anticancer agents .
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, beginning with the formation of the benzothiazole core, followed by coupling reactions to introduce the pyrazole-pyridine moiety. Key steps include:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic rings .
- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–100°C) to enhance reaction efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
Q. Which spectroscopic techniques are critical for confirming the structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and integration ratios. For example, the methyl group on the pyrazole ring should appear as a singlet near δ 3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out impurities .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers determine solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS) .
- Stability Studies : Incubate the compound at 37°C and analyze degradation products via LC-MS over 24–72 hours. Adjust storage conditions (e.g., lyophilization) based on results .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of benzothiazole-pyrazole hybrids?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in the benzothiazole (e.g., electron-withdrawing groups at position 6) and pyrazole (e.g., methyl vs. ethyl substituents) moieties .
- Bioactivity Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (e.g., cancer cell lines) to correlate structural changes with activity .
Q. How should contradictions in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models. Poor in vivo activity may stem from rapid hepatic clearance .
- Metabolite Identification : Use stable isotope labeling (e.g., ¹⁴C) to track metabolic pathways and assess active/inactive metabolites .
Q. What computational methods are recommended for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., kinase domains). Prioritize targets with high docking scores and validate via SPR (surface plasmon resonance) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions .
Q. How to design experiments to assess off-target effects?
- Methodological Answer :
- Proteome-Wide Screening : Utilize affinity chromatography with immobilized compound and LC-MS/MS to identify non-target protein binders .
- CRISPR-Cas9 Knockout Models : Validate off-target effects by comparing activity in wild-type vs. gene-edited cell lines .
Q. What are the best practices for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and temperature .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
